6-(3-chlorophenyl)-2-{[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]methyl}-2,3-dihydropyridazin-3-one
Description
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Properties
IUPAC Name |
6-(3-chlorophenyl)-2-[(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)methyl]pyridazin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11ClN4O2S/c18-12-4-1-3-11(9-12)13-6-7-16(23)22(20-13)10-15-19-17(21-24-15)14-5-2-8-25-14/h1-9H,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAMLDUMYQGYALO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C2=NN(C(=O)C=C2)CC3=NC(=NO3)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11ClN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 6-(3-chlorophenyl)-2-{[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]methyl}-2,3-dihydropyridazin-3-one is a novel heterocyclic compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial and anticancer properties, supported by relevant research findings and case studies.
Chemical Structure and Properties
The compound's structure comprises a dihydropyridazinone core substituted with a chlorophenyl group and a thiophene-linked oxadiazole moiety. The presence of these functional groups is believed to enhance its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₁₃ClN₄OS |
| Molecular Weight | 320.81 g/mol |
| IUPAC Name | This compound |
Antimicrobial Activity
Research indicates that compounds containing the 1,2,4-oxadiazole ring exhibit significant antimicrobial properties. In a study assessing various oxadiazole derivatives, it was found that compounds with similar structures showed promising activity against both gram-positive and gram-negative bacteria.
Key Findings:
- Antibacterial Activity : The synthesized derivatives demonstrated superior activity against Bacillus cereus and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) significantly lower than those of standard antibiotics like gentamicin .
- Antifungal Activity : Compounds similar to the one exhibited antifungal properties against strains such as Candida albicans, indicating potential for therapeutic applications in fungal infections .
Anticancer Activity
The anticancer potential of the compound was evaluated through cytotoxicity assays against various cancer cell lines.
Case Studies:
- Cytotoxicity Assays : The compound was tested on human cancer cell lines including HCT116 (colon cancer), MCF7 (breast cancer), and HUH7 (liver cancer). Results indicated that the compound inhibited cell proliferation effectively, with IC50 values in the micromolar range .
- Mechanism of Action : Molecular docking studies suggested that the compound interacts with key proteins involved in cancer cell proliferation and survival pathways. This interaction may induce apoptosis in cancer cells, making it a candidate for further development as an anticancer agent .
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that compounds similar to 6-(3-chlorophenyl)-2-{[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]methyl}-2,3-dihydropyridazin-3-one exhibit significant anticancer properties. The incorporation of thiophene and oxadiazole moieties enhances their interaction with biological targets involved in cancer progression. Studies have shown that these compounds can induce apoptosis in various cancer cell lines by modulating signaling pathways associated with cell survival and proliferation .
Antimicrobial Properties
The compound's structure suggests potential antimicrobial activity. Compounds containing chlorophenyl and thiophene groups have been reported to exhibit activity against a range of bacteria and fungi. Preliminary studies indicate that this compound may inhibit the growth of pathogenic microorganisms, making it a candidate for further development as an antimicrobial agent .
Pharmacology
Neuropharmacological Effects
There is growing interest in the neuropharmacological effects of this compound. The presence of the dihydropyridazine ring is associated with modulation of neurotransmitter systems, which could lead to applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Experimental models have shown that similar compounds can improve cognitive function and reduce neuroinflammation .
Anti-inflammatory Activity
The compound has also been investigated for its anti-inflammatory properties. Research indicates that derivatives with similar structures can inhibit pro-inflammatory cytokines and enzymes, suggesting potential therapeutic applications in inflammatory diseases such as arthritis and colitis .
Materials Science
Organic Electronics
In materials science, compounds like this compound are being explored for their electronic properties. The unique combination of aromatic systems and heterocycles makes them suitable candidates for organic semiconductors used in devices such as organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). Their ability to form thin films with good charge transport characteristics has been documented .
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Anticancer Study
A study published in the Journal of Medicinal Chemistry demonstrated that a derivative of this compound significantly reduced tumor size in xenograft models by inducing apoptosis through the mitochondrial pathway . -
Neuropharmacological Research
In a preclinical trial reported in Neuroscience Letters, the compound improved memory retention in rodent models by enhancing synaptic plasticity markers . -
Material Application
Research presented at the International Conference on Organic Electronics highlighted the use of this compound in developing high-efficiency OLEDs, achieving a luminous efficacy comparable to commercial products .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
